Product packaging for HDAC6-IN-4b(Cat. No.:)

HDAC6-IN-4b

Cat. No.: B1192847
M. Wt: 381.4074
InChI Key: NAMOJMZBPJZNOD-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HDAC6-IN-4b is a chemical compound designed as a selective inhibitor of Histone Deacetylase 6 (HDAC6), a unique cytoplasmic enzyme that regulates key cellular processes by deacetylating non-histone proteins . HDAC6 features two catalytic domains and a ubiquitin-binding zinc finger motif, distinguishing it from other HDAC isoforms . By selectively inhibiting HDAC6, this compound promotes the accumulation of acetylated substrates such as α-tubulin and HSP90, leading to disrupted cell motility, impaired aggresome formation, and degradation of client proteins . The primary research applications of this compound are in oncology, neurodegenerative diseases, and immunology. In cancer research, HDAC6 inhibition can suppress tumor cell proliferation and metastasis by modulating microtubule dynamics and the cancer immune microenvironment . In neuroscience, it shows promise in models of Huntington's disease and other neurodegenerative conditions by enhancing axonal transport and reducing the accumulation of toxic protein aggregates . Furthermore, due to its role in regulating inflammasome activation and immune cell function, such as T-regulatory cell activity and macrophage polarization, this compound is a valuable tool for investigating autoimmune and inflammatory diseases . Selective HDAC6 inhibitors are generally associated with fewer side effects compared to pan-HDAC inhibitors, making them a compelling focus for therapeutic development . This product is intended for research purposes only.

Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4074

IUPAC Name

(E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide

InChI

InChI=1S/C21H20FN3O3/c1-2-19-23-18-13-17(22)15(8-9-20(26)24-28)12-16(18)21(27)25(19)11-10-14-6-4-3-5-7-14/h3-9,12-13,28H,2,10-11H2,1H3,(H,24,26)/b9-8+

InChI Key

NAMOJMZBPJZNOD-CMDGGOBGSA-N

SMILES

O=C(NO)/C=C/C1=CC2=C(N=C(CC)N(CCC3=CC=CC=C3)C2=O)C=C1F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HDAC6-IN-4b;  HDAC6 IN 4b;  HDAC6IN4b

Origin of Product

United States

Molecular Mechanisms of Hdac6 in 4b Action

Impact on Primary Substrates of HDAC6

Deacetylation of Cortactin

Cortactin, an F-actin-binding protein, is a key substrate of HDAC6. wsu.edunih.gov HDAC6 regulates actin-dependent cell motility by altering the acetylation status of cortactin. wsu.eduresearchgate.net Inhibition of HDAC6 activity leads to the hyperacetylation of cortactin. nih.govelsevierpure.com This increased acetylation impairs cortactin's ability to bind to F-actin. nih.govresearchgate.net Functionally, the deacetylation of cortactin by HDAC6 promotes its interaction with F-actin and accelerates actin polymerization. nih.gov Consequently, inhibiting HDAC6 and causing cortactin hyperacetylation can prevent its translocation to the cell periphery and impair cell motility. nih.gov

Deacetylation of Heat Shock Protein 90 (Hsp90)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of numerous client proteins involved in cell signaling. nih.gov HDAC6 is the primary deacetylase for Hsp90. nih.govashpublications.org The inhibition of HDAC6 results in the hyperacetylation of Hsp90, which disrupts its chaperone function. nih.govashpublications.org Specifically, Hsp90 hyperacetylation impairs its ability to bind ATP and client proteins. nih.govashpublications.org This disruption can lead to the polyubiquitination and subsequent proteasomal degradation of Hsp90 client proteins. nih.govashpublications.orgstemcell.com Interestingly, HDAC6 itself is a client protein of Hsp90, indicating a mutual regulatory relationship between the two proteins. nih.govashpublications.org

Deacetylation of Tau Protein

The microtubule-associated protein Tau has been identified as a substrate for HDAC6. nih.govresearchgate.net Inhibition of HDAC6 with specific inhibitors, such as Tubastatin A, or through genetic knockdown results in increased acetylation of Tau. nih.govresearchgate.netmdpi.com Studies in oligodendroglial cell lines demonstrate that Tau is acetylated by HDAC6 within its microtubule-binding repeat domain. researchgate.net This acetylation has significant downstream consequences; it reduces the microtubule-binding activity of Tau and slows its degradation, leading to accumulation. nih.govresearchgate.net Furthermore, HDAC6 inhibition and the resulting Tau hyperacetylation can modulate Tau phosphorylation at specific sites, in some cases increasing pathological hyperphosphorylation. nih.govresearchgate.net Treatment with an HDAC6 inhibitor has been shown to attenuate site-specific tau phosphorylation without disrupting the interaction between HDAC6 and tau. nih.gov

Deacetylation of Other Key Non-Histone Proteins

Beyond cortactin, Hsp90, and Tau, HDAC6 targets a diverse array of non-histone proteins, underscoring its broad regulatory role in cellular physiology. nih.gov

α-tubulin : This is one of the most well-characterized substrates of HDAC6. researchgate.net Deacetylation of α-tubulin by HDAC6 is crucial for regulating microtubule dynamics, cell motility, and intracellular transport. nih.govresearchgate.net

β-catenin : HDAC6 has been shown to deacetylate β-catenin, a key component in cell adhesion and the Wnt signaling pathway. nih.gov

Peroxiredoxins : These antioxidant enzymes are also targets of HDAC6, linking its activity to the cellular stress response. researchgate.net

The inhibition of HDAC6 would lead to the hyperacetylation of these substrates, thereby modulating fundamental cellular processes such as cytoskeletal organization, signaling pathways, and oxidative stress management. nih.govresearchgate.net

Downstream Cellular Effects of HDAC6-IN-4b Inhibition

The molecular changes induced by the inhibition of HDAC6 translate into significant effects on broader cellular pathways, particularly those involved in maintaining protein quality control.

Modulation of Protein Degradation Pathways

HDAC6 plays a pivotal role in pathways that clear misfolded or aggregated proteins from the cell. researchgate.net It is a central player in autophagic protein degradation, where it recruits ubiquitinated protein cargo to be transported to aggresomes for clearance. pnas.org

The Ubiquitin-Proteasome System (UPS) is a primary pathway for protein degradation. frontiersin.org HDAC6 provides a crucial link between the UPS and autophagy-mediated protein clearance. When the proteasome is overwhelmed or inhibited, cells can rely on the HDAC6-dependent aggresome pathway to sequester and degrade ubiquitinated misfolded proteins. pnas.org

HDAC6 contains a zinc-finger ubiquitin-binding domain (ZnF-UBP) that allows it to recognize and bind to polyubiquitinated misfolded proteins. researchgate.netresearchgate.net It then facilitates the transport of these proteins along microtubules to form an aggresome, a perinuclear inclusion body, from which the proteins are cleared via autophagy. researchgate.netpnas.org

Inhibition of HDAC6 disrupts this alternative degradation pathway. This has led to therapeutic strategies, particularly in cancer, that combine HDAC6 inhibitors with proteasome inhibitors. pnas.orgresearchgate.net This dual inhibition blocks both major protein clearance systems, leading to a toxic accumulation of misfolded proteins and inducing synergistic cancer cell death. researchgate.net Furthermore, inhibiting HDAC6 leads to the hyperacetylation and subsequent disruption of the Hsp90 chaperone, which can result in the degradation of Hsp90 client proteins through the ubiquitin-dependent proteasomal pathway. nih.gov

Data on HDAC6 Substrates and Inhibition Effects

The following table summarizes the key non-histone substrates of HDAC6 discussed and the principal outcomes of its inhibition.

Substrate ProteinEffect of HDAC6 InhibitionFunctional Consequence
Cortactin HyperacetylationDecreased F-actin binding, impaired cell motility. nih.gov
Hsp90 HyperacetylationDisruption of chaperone function, reduced ATP and client protein binding, degradation of client proteins. nih.govashpublications.org
Tau HyperacetylationReduced microtubule binding, decreased degradation rate, altered phosphorylation. nih.govresearchgate.net
α-tubulin HyperacetylationAltered microtubule stability and dynamics. researchgate.net

Molecular Mechanisms of Action for this compound Remain Uncharacterized in Publicly Available Scientific Literature

A comprehensive review of publicly accessible scientific and research databases has revealed a significant lack of specific information regarding the chemical compound designated as "this compound." Consequently, a detailed article on its molecular mechanisms of action, as outlined by the user's request, cannot be generated at this time.

While extensive research exists on the broader class of histone deacetylase 6 (HDAC6) inhibitors, this information cannot be accurately and responsibly extrapolated to a specific, uncharacterized compound. The precise molecular interactions and cellular effects of a given inhibitor are determined by its unique chemical structure. Therefore, attributing the known mechanisms of other HDAC6 inhibitors to this compound would be speculative and scientifically unsound.

The requested article outline focused on several key cellular processes known to be modulated by HDAC6 activity. These include:

Regulation of Autophagy Flux: Autophagy is a critical cellular process for degrading and recycling damaged cellular components. HDAC6 plays a multifaceted role in this pathway, influencing the formation of autophagosomes and their fusion with lysosomes. nih.govfrontiersin.org The specific impact of an inhibitor on this process would depend on its unique interaction with HDAC6 and potentially other cellular targets.

Impact on Aggresome Formation and Clearance: HDAC6 is a key player in the cellular response to misfolded protein stress. miami.eduaacrjournals.org It facilitates the transport of aggregated proteins to a perinuclear structure called the aggresome for subsequent clearance, often via autophagy. miami.eduaacrjournals.org Understanding how a specific inhibitor affects this process requires direct experimental evidence.

Influence on Cellular Trafficking and Axonal Transport: HDAC6's primary known cytoplasmic substrate is α-tubulin, a major component of microtubules. nih.gov By deacetylating α-tubulin, HDAC6 influences microtubule stability and dynamics, which are crucial for intracellular transport, including axonal transport in neurons. nih.govnih.govembopress.orgscienceopen.com Deficits in this process are implicated in various neurodegenerative diseases. nih.govembopress.org The effect of an inhibitor on these transport processes is a key aspect of its biological activity.

Regulation of Cell Migration and Invasion: Through its effects on α-tubulin and another substrate, cortactin, HDAC6 modulates the dynamics of the cytoskeleton, which is essential for cell motility. nih.govnih.gov Consequently, HDAC6 has been implicated in the migration and invasion of cancer cells. nih.govnih.gov The anti-migratory potential of a specific HDAC6 inhibitor is an important area of cancer research.

Interactions with Cellular Stress Responses: Beyond its role in aggresome formation, HDAC6 is involved in broader cellular stress responses. nih.govnih.gov It is a component of stress granules, which are cytoplasmic aggregates of proteins and RNAs that form in response to various stressors. nih.gov The ability of an inhibitor to modulate these responses could have significant therapeutic implications.

Modulation of Cell Proliferation and Apoptosis Signaling: The effects of HDAC6 inhibition on cell proliferation and apoptosis (programmed cell death) are context-dependent. uni.lumdpi.com In cancer cells, HDAC6 inhibition can lead to cell cycle arrest and the induction of apoptosis, making it a target for anti-cancer drug development. uni.lumdpi.compnas.org

Without specific studies on this compound, it is impossible to provide accurate and detailed information on how it specifically influences these intricate cellular mechanisms. Scientific integrity demands that the information presented is based on direct experimental evidence for the compound .

Further research and publication of data specifically on this compound are required before a comprehensive and scientifically valid article on its molecular mechanisms of action can be written. Researchers interested in this particular compound are encouraged to consult primary research articles and patents that may not be indexed in publicly available databases.

Preclinical Research on Hdac6 in 4b in Disease Models

Oncology Research

Research into HDAC6-IN-4b has focused on its anticancer properties, leveraging the understanding that HDAC6 is overexpressed in various cancers and plays a role in tumor progression. nih.govnih.govaacrjournals.org HDAC6's involvement in cell motility, protein degradation, and the regulation of key oncoproteins like HSP90 makes it a compelling target for cancer therapy. nih.govnih.govmdpi.com

In Vitro Studies in Cancer Cell Lines

Laboratory studies using cancer cell lines have been crucial in elucidating the mechanisms by which this compound exerts its anticancer effects. These studies have examined its impact on cell growth, survival, and migratory capabilities.

This compound has demonstrated significant antiproliferative activity against a variety of cancer cell lines. medchemexpress.com Studies have shown that it can induce apoptosis, or programmed cell death, in a dose-dependent manner. medchemexpress.com For instance, in B16 melanoma cells, treatment with this compound led to a notable induction of apoptosis. medchemexpress.com This was accompanied by an increase in the expression of cleaved PARP, a key marker of apoptosis. medchemexpress.com The compound has shown strong antiproliferative effects with low cytotoxicity in several cancer cell lines. medchemexpress.com

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. HDAC6 plays a significant role in cell motility by deacetylating α-tubulin and cortactin, which are key components of the cellular cytoskeleton. mdpi.comtandfonline.comembopress.org Inhibition of HDAC6 is therefore expected to impede these processes. Indeed, this compound has been shown to inhibit the migration of B16 and CT26 cancer cells in a manner that is dependent on both the dose and duration of treatment. medchemexpress.com This effect is consistent with the known functions of HDAC6 in regulating the cytoskeletal dynamics necessary for cell movement. nih.gov

The combination of HDAC inhibitors with other anticancer drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. acs.org While specific studies on the synergistic effects of this compound are not extensively detailed in the provided results, the broader class of HDAC6 inhibitors has shown synergy with various agents. For example, HDAC6 inhibitors have demonstrated synergistic effects with proteasome inhibitors in multiple myeloma, leading to cell death. mdpi.comnih.gov They have also been shown to enhance the anticancer activity of immunomodulatory drugs and paclitaxel (B517696) in multiple myeloma and ovarian cancer, respectively. spandidos-publications.comspandidos-publications.com Furthermore, combination therapies involving HDAC inhibitors and drugs targeting pathways like EGFR have been explored. acs.orgmdpi.com One study noted that a dual EZH2-HDAC inhibitor showed synergistic effects in various cancer cell lines. tandfonline.com Another HDAC6 inhibitor, ACY-1215, demonstrated synergistic anti-myeloma activity when combined with bortezomib. ashpublications.org

In Vivo Efficacy in Preclinical Cancer Models

To complement the findings from cell-based assays, the antitumor activity of this compound has been evaluated in animal models of cancer.

In a CT26 xenograft model, which involves transplanting tumor cells into immunodeficient mice, this compound demonstrated significant antitumor activity. medchemexpress.com Oral administration of the compound led to a dose-dependent inhibition of tumor growth. medchemexpress.com At a higher dose, a substantial tumor growth inhibition of 75% was observed. medchemexpress.com This was associated with an enhanced T-cell response, as indicated by increased plasma levels of IFN-γ and a higher number of CD8+ T cells. medchemexpress.com Importantly, this potent antitumor effect was achieved without apparent toxicity in the treated animals. medchemexpress.com

Investigation in Orthotopic Models

No studies documenting the investigation of this compound in orthotopic cancer models have been identified. Research on other HDAC6 inhibitors has shown involvement in various cancers, with some studies utilizing orthotopic models to assess efficacy. For instance, studies have been conducted on HDAC6 inhibitors in orthotopic models of cholangiocarcinoma bohrium.comnih.gov, diffuse intrinsic pontine gliomas (DIPG) embopress.orgaacrjournals.org, and glioma jci.org, but none of these mention or involve this compound.

Impact on Tumor Growth and Metastasis

There is no available data from preclinical studies describing the impact of this compound on tumor growth or metastasis. The broader class of HDAC6 inhibitors has been investigated for these effects. For example, inhibition of HDAC6 has been found to control tumor growth and metastasis in models of triple-negative breast cancer gwu.edu and colon cancer. dovepress.com The overexpression of HDAC6 has been linked to increased cell motility and metastasis in various cancer types, making it a therapeutic target. nih.govbiorxiv.orgnih.gov However, these findings are related to other specific inhibitors or the general target and not to this compound.

Neurodegenerative Disease Research

No published research was found specifically investigating the effects of this compound in neurodegenerative disease models, including Alzheimer's disease.

Studies in Alzheimer's Disease Models

There is no scientific literature available detailing studies of this compound in animal or cellular models of Alzheimer's disease. The role of HDAC6 itself is a subject of research in Alzheimer's, with studies indicating that its inhibition could be a therapeutic strategy. embopress.orgdovepress.comd-nb.info

Effects on Amyloid-Beta Pathology

No data exists on the effects of this compound on amyloid-beta pathology. Research on other HDAC6 inhibitors or genetic knockout of HDAC6 has shown that reducing HDAC6 function can ameliorate cognitive deficits in Alzheimer's mouse models, sometimes without altering amyloid-beta plaque load, suggesting a mechanism related to downstream effects like mitochondrial trafficking. bohrium.comembopress.org

Impact on Tau Pathology

There are no findings on the specific impact of this compound on tau pathology. The relationship between HDAC6 and tau is an active area of research, as HDAC6 can deacetylate tau, and its inhibition has been shown to reduce total tau levels and rescue cognitive deficits in mouse models of tauopathy. dovepress.comnih.govreactionbiology.com Multiple studies on other HDAC6 inhibitors like Tubastatin A and CKD-504 have demonstrated effects on tau, but none involve this compound. nih.govbmbreports.org

Improvements in Cognitive Function in Animal Models

No studies have been published that assess the ability of this compound to improve cognitive function in animal models. Other specific HDAC6 inhibitors, such as 4-FHA, have been shown to improve cognitive and memory impairments in mouse models. biomolther.org Similarly, genetic reduction of HDAC6 has been demonstrated to rescue learning and memory in mouse models of Alzheimer's disease. bohrium.comembopress.org These findings, however, are not specific to this compound.

Research in Huntington's Disease Models

The histone deacetylase (HDAC) inhibitor, identified in research literature as HDACi 4b, has been the subject of preclinical studies to evaluate its therapeutic potential in models of Huntington's disease (HD). These investigations have primarily utilized transgenic mouse models, such as the R6/2 and N171-82Q lines, which exhibit progressive HD-related phenotypes.

The impact of HDACi 4b on the aggregation of mutant huntingtin (mHtt) protein, a key pathological hallmark of HD, has yielded conflicting results in preclinical studies.

One report indicates that HDAC inhibition with 4b can prevent the formation of mHtt aggregates within the brain. This study suggests that the compound may affect post-translational modification processes that alter the accumulation and clearance of the pathogenic protein.

Conversely, a detailed study using the R6/2300Q transgenic mouse model found that despite other observed benefits, there was no apparent difference in the number of huntingtin-positive nuclear aggregates in the striatum of mice treated with HDACi 4b compared to those treated with a vehicle. plos.org This finding is consistent with results from studies of other HDAC inhibitors, suggesting that the therapeutic effects may not be directly linked to the dissolution of large, established aggregates. plos.org

While defects in axonal transport and synaptic dysfunction are known to be significant contributors to neuronal toxicity in Huntington's disease, the direct effects of HDACi 4b on these specific mechanisms have not been extensively detailed in the available research literature. nih.govnih.govfrontiersin.org

The administration of HDACi 4b has been shown to alleviate behavioral and physical symptoms in transgenic mouse models of HD, although some findings have been inconsistent across studies.

However, a subsequent, more extensive study designed to replicate these findings was unable to reproduce the significant behavioral improvements of oral HDACi 4b treatment in the R6/2 mouse model. plos.orgsemanticscholar.org This replication study did note non-significant trends toward improvement on some measures and some delay in phenotype progression. plos.org Notably, the study did successfully replicate the original finding of protection against striatal atrophy in the treated R6/2 mice. plos.orgsemanticscholar.org The authors suggested that unexpected issues with drug solubility, as well as differences in CAG repeat lengths and gender-specific disease progression, could have contributed to the differing outcomes. plos.org

Animal ModelReported OutcomeFindingReference
R6/2300Q MiceMotor PerformanceSignificantly improved movement and coordination nih.gov
R6/2300Q MiceBody WeightAttenuated decline in body weight nih.gov
R6/2300Q MiceBrain PathologyAttenuated gross brain-size decline and striatal atrophy nih.gov
R6/2 MiceBehavioral EffectsFailure to replicate significant behavioral improvements plos.org
R6/2 MiceBrain PathologyReplicated the protection from striatal atrophy plos.org
N171-82Q MiceBehavioral EffectsDid not observe any beneficial effects plos.org

Investigations in Amyotrophic Lateral Sclerosis (ALS) Models

Based on a review of available scientific literature, there are no specific preclinical research studies focused on the chemical compound this compound (also referred to as HDACi 4b) in the context of Amyotrophic Lateral Sclerosis (ALS).

No data was found regarding the investigation of this compound's effect on axonal transport defects in animal or cellular models of ALS.

No studies were identified that specifically examined the role of this compound in modulating the aggregation of key proteins associated with ALS, such as TDP-43, FUS, or SOD1. While the broader class of HDAC inhibitors is under investigation for these proteinopathies, research dedicated to this particular compound is not present in the reviewed literature.

Preclinical Research Data for this compound Remains Undisclosed in Public Domain

Despite significant interest in the therapeutic potential of Histone Deacetylase 6 (HDAC6) inhibitors across a range of diseases, specific preclinical research findings for the compound "this compound" are not currently available in publicly accessible scientific literature. While the broader class of HDAC6 inhibitors is under active investigation for various conditions, detailed studies singling out this compound are not found.

HDAC6 inhibitors as a class are being explored for their potential to modulate cellular processes implicated in neuropathies, inflammation, and cardiovascular diseases. However, generating a detailed article focusing solely on this compound, as requested, is not feasible due to the absence of specific published data for this particular compound in the outlined areas of research.

General information suggests that HDAC6 inhibitors may have therapeutic potential in inflammatory conditions by regulating immune cell function and cytokine production. ontosight.ai However, specific studies detailing the effects of this compound in preclinical models of Charcot-Marie-Tooth disease, other neuropathies, specific inflammatory conditions, or cardiovascular diseases such as heart failure with preserved ejection fraction (HFpEF), have not been identified in the public domain.

Research in these fields often highlights other specific HDAC6 inhibitors. For instance, compounds like TYA-018 have been studied in preclinical models of heart failure. Similarly, other inhibitors have been investigated for their role in inflammatory responses and neuropathic conditions. This indicates a robust and ongoing effort to understand the therapeutic utility of HDAC6 inhibition, although the focus of published research has been on compounds other than this compound.

Without specific data from preclinical studies on this compound, any discussion on its role in disease models, its effect on myocardial function, or its modulation of immune cells would be speculative and fall outside the requested scope of a scientifically accurate article based on detailed research findings.

Further investigation into proprietary research or future publications may eventually shed light on the specific preclinical profile of this compound.

Preclinical Research on this compound Remains Undisclosed

Despite extensive searches of scientific literature and databases, detailed preclinical research findings, including data on specific disease models for the chemical compound this compound, are not publicly available at this time. Information regarding this potent and selective Histone Deacetylase 6 (HDAC6) inhibitor is currently limited to listings by chemical suppliers for research purposes and general database entries.

This compound, also identified by its chemical name (e)-3-(2-ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide and ChEMBL identifier CHEMBL2425968, is categorized as a research compound. While the general therapeutic potential for HDAC6 inhibitors in oncology, neurodegenerative disorders, and inflammatory conditions is widely acknowledged in scientific literature, specific studies detailing the investigation of this compound in any of these or other disease models have not been published.

Consequently, the creation of an in-depth article with detailed research findings and data tables on the preclinical evaluation of this compound is not feasible based on the current body of accessible scientific information. Further research and publication of study results are required to delineate the specific preclinical profile of this compound.

Preclinical Pharmacological and Target Engagement Research

In Vitro Pharmacological Characterization

The initial characterization of a selective HDAC6 inhibitor involves determining its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the enzymatic activity of HDAC6 by 50%. These assessments are conducted using cell-free biochemical assays. For instance, various potent and selective HDAC6 inhibitors have demonstrated low nanomolar potency. The compound WT161 was identified as a potent inhibitor of HDAC6 with an IC50 of 0.4 nM. pnas.orgselleckchem.com Similarly, Tubastatin A is another highly potent inhibitor with an IC50 value of 15 nM. selleckchem.com Another example, ACY-738, inhibits HDAC6 with an IC50 of 1.7 nM. selleckchem.com These assays confirm the direct inhibitory activity of the compound on the isolated HDAC6 enzyme.

Table 1: In Vitro Potency of Representative HDAC6 Inhibitors

Compound HDAC6 IC50 (nM)
WT161 0.4
ACY-738 1.7
Tubastatin A 15

Data sourced from multiple studies for illustrative purposes. pnas.orgselleckchem.com

A critical aspect of the pharmacological profile of an HDAC6 inhibitor is its selectivity. High selectivity for HDAC6 over other HDAC isoforms, particularly the Class I HDACs (HDAC1, 2, and 3), is desirable to minimize off-target effects. nih.gov Selectivity is determined by testing the compound against a panel of different HDAC enzymes. For example, the inhibitor WT161 is significantly more selective for HDAC6 (IC50 = 0.40 nM) than for other family members, such as HDAC1 (IC50 = 8.35 nM) and HDAC3 (IC50 = 51.61 nM). pnas.org ACY-738 also demonstrates high selectivity, with over 60- to 1500-fold greater potency for HDAC6 compared to Class I HDACs. selleckchem.com Tubastatin A shows approximately 1000-fold selectivity against most other HDAC isoforms, with the exception of HDAC8 (57-fold). selleckchem.com This high degree of selectivity suggests that the therapeutic effects are likely mediated through the specific inhibition of HDAC6.

Table 2: Selectivity Profile of Inhibitor WT161

HDAC Isoform IC50 (nM) Selectivity vs. HDAC6 (Fold)
HDAC6 0.4 1
HDAC1 8.35 ~21
HDAC2 15.4 ~39

This table illustrates a typical selectivity profile for a selective HDAC6 inhibitor. pnas.org

Cellular Target Engagement Studies

To confirm that an inhibitor can bind to its target within a cellular environment, target engagement assays are employed. These assays measure the direct interaction between the compound and the HDAC6 protein in living cells. A prominent method is the NanoBRET™ Target Engagement Assay. nih.govacs.orgresearchgate.netbiorxiv.org This technology uses bioluminescence resonance energy transfer (BRET) to detect compound binding to a target protein, in this case, HDAC6. Such assays have been successfully developed using cells that express an HDAC6-NanoLuciferase fusion protein, allowing for the quantitative assessment of inhibitor binding in a near-native cellular environment. nih.govacs.orgresearchgate.net

The functional consequence of HDAC6 inhibition in cells is an increase in the acetylation of its substrates. HDAC6 is predominantly located in the cytoplasm and has several non-histone protein substrates. nih.gov The most well-established biomarker for HDAC6 inhibition is the hyperacetylation of α-tubulin. nih.govresearchgate.netnih.gov The level of acetylated α-tubulin can be measured by Western blot analysis of cell lysates treated with the inhibitor. A dose-dependent increase in acetylated α-tubulin serves as a key pharmacodynamic marker, confirming that the inhibitor is engaging and blocking HDAC6 activity within the cell. nih.gov Other known substrates of HDAC6 include the chaperone protein Hsp90, and its acetylation status can also be monitored to confirm target engagement. nih.govfrontiersin.org Selective inhibitors are expected to increase α-tubulin acetylation without significantly affecting the acetylation of histones, which are substrates of Class I HDACs. nih.gov

Preclinical Pharmacokinetic Considerations

Preclinical pharmacokinetic (PK) studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. These studies provide the basis for translating in vitro findings to in vivo models. For a representative selective HDAC6 inhibitor, ACY-1215, pharmacokinetic properties were evaluated in mouse models. nih.gov Following oral administration, ACY-1215 reached peak plasma levels at approximately 4 hours. nih.gov Importantly, these PK data were correlated with pharmacodynamic (PD) marker analysis. The timing of the peak plasma concentration of ACY-1215 coincided with a detectable increase in its target biomarker, acetylated α-tubulin, in tumor tissues from the treated animals. nih.gov This link between the drug's concentration in the plasma and its biological effect on the target provides strong evidence for its in vivo activity and helps establish a rationale for its potential therapeutic use.

In Vitro Metabolic Stability

The in vitro metabolic stability of a compound provides an early indication of its potential pharmacokinetic profile, specifically its susceptibility to metabolism by liver enzymes. This is a critical parameter in drug discovery, as high metabolic instability can lead to poor bioavailability and a short duration of action in vivo.

For novel therapeutic agents like HDAC6-IN-4b, metabolic stability is typically assessed using liver microsomes from various species, including humans, to identify potential differences in metabolism across species. The general procedure involves incubating the compound with liver microsomes and a cofactor like NADPH, which is necessary for the activity of cytochrome P450 enzymes. The concentration of the parent compound is then monitored over time using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). From this data, key parameters like the half-life (t½) and intrinsic clearance (CLint) can be calculated.

While specific data for the in vitro metabolic stability of this compound is not publicly available, the following table illustrates a typical format for presenting such data for a hypothetical HDAC6 inhibitor.

Table 1: Illustrative In Vitro Metabolic Stability of a Hypothetical HDAC6 Inhibitor

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human 45 30.8
Mouse 25 55.4
Rat 32 43.3

Note: The data in this table is for illustrative purposes only and does not represent actual data for this compound.

In Vitro Plasma Stability

In addition to metabolic stability in the liver, the stability of a compound in plasma is another crucial factor that can influence its in vivo efficacy. Plasma contains various enzymes, such as esterases and proteases, that can degrade drug molecules. Therefore, assessing in vitro plasma stability helps to predict a compound's shelf-life in circulation.

The experimental setup for determining in vitro plasma stability involves incubating the compound of interest in plasma from different species at a physiological temperature (37°C). Aliquots are taken at various time points, and the remaining concentration of the parent compound is quantified.

Specific in vitro plasma stability data for this compound is not currently available in the public domain. The table below provides a representative example of how such data would be presented.

Table 2: Representative In Vitro Plasma Stability of a Hypothetical HDAC6 Inhibitor

Species Half-life (t½, min) % Remaining at 60 min
Human > 120 95
Mouse 98 82

Note: The data in this table is for illustrative purposes only and does not represent actual data for this compound.

In Vivo Target Engagement and Occupancy

Demonstrating that a drug candidate interacts with its intended target in a living organism is a fundamental step in preclinical development. Target engagement studies are designed to confirm this interaction and to establish a relationship between the extent of target binding (occupancy) and the observed biological effect.

Methodologies for Assessing Target Engagement in Animal Models (e.g., PET Imaging)

Several techniques can be employed to measure target engagement in vivo. One of the most powerful and non-invasive methods is Positron Emission Tomography (PET) imaging. PET imaging allows for the visualization and quantification of a drug's interaction with its target in real-time within a living animal.

For HDAC6, PET studies would typically involve the use of a radiolabeled ligand that specifically binds to the HDAC6 enzyme. By administering this radiotracer to an animal model, researchers can visualize the distribution and density of HDAC6. To assess the target engagement of a non-radiolabeled inhibitor like this compound, a blocking study would be performed. In this setup, the animal is first treated with this compound, followed by the administration of the radiotracer. If this compound is engaging its target, it will compete with the radiotracer for binding to HDAC6, resulting in a reduced PET signal compared to a baseline scan without the inhibitor. The degree of signal reduction can then be used to calculate the percentage of target occupancy.

While specific PET imaging studies for this compound have not been published, this methodology has been successfully applied to other HDAC inhibitors to confirm brain penetrance and target engagement.

Other methods to assess target engagement in tissues from animal models include ex vivo autoradiography and biochemical assays that measure the activity of the target enzyme after treatment with the inhibitor.

Correlation of Target Engagement with Biological Efficacy

A critical aspect of drug development is establishing a clear relationship between target engagement and the desired therapeutic effect. This is often referred to as the pharmacokinetic/pharmacodynamic (PK/PD) relationship. By correlating the level of target occupancy with a measurable biological outcome, researchers can determine the minimum level of target engagement required for efficacy.

For an HDAC6 inhibitor like this compound, the biological efficacy might be assessed by measuring changes in relevant biomarkers or by observing a therapeutic effect in a disease model. For instance, since HDAC6 is known to deacetylate α-tubulin, an increase in acetylated α-tubulin levels in tissues can serve as a direct biomarker of HDAC6 inhibition.

The goal is to demonstrate that as the dose of this compound increases, there is a corresponding increase in target occupancy, which in turn leads to a dose-dependent increase in the biological response. This information is vital for predicting the therapeutic dose range in humans.

Biomarker Identification and Validation

Biomarkers are measurable indicators of a biological state or condition and are essential tools in drug development. They can be used to confirm target engagement, to monitor the biological effects of a drug, and to potentially predict clinical response.

Development of Acetylation Biomarkers for HDAC6 Activity

Given that the primary function of HDAC6 is to remove acetyl groups from proteins, the acetylation status of its substrates serves as a direct and reliable biomarker of its activity. The most well-established substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin.

Therefore, a key biomarker for the in vivo activity of an HDAC6 inhibitor like this compound is the level of acetylated α-tubulin. This can be measured in various tissues, such as the brain, peripheral blood mononuclear cells (PBMCs), or tumor tissue, depending on the therapeutic indication. The levels of acetylated α-tubulin can be quantified using standard laboratory techniques like Western blotting or enzyme-linked immunosorbent assay (ELISA).

The development and validation of such a biomarker would involve demonstrating that treatment with this compound leads to a dose- and time-dependent increase in acetylated α-tubulin. Furthermore, this increase in the biomarker should correlate with the observed therapeutic efficacy in preclinical models. The use of acetylated tubulin as a biomarker has been documented in studies of other HDAC inhibitors.

Evaluation of Potential Preclinical Predictive Biomarkers for Therapeutic Response

In the preclinical assessment of histone deacetylase 6 (HDAC6) inhibitors, the identification of predictive biomarkers is crucial for patient stratification and for maximizing therapeutic benefit. While specific research on this compound is not publicly available, the broader investigation into HDAC6 inhibitors has unveiled several potential biomarkers that could forecast therapeutic response. These biomarkers are generally categorized as those related to the target (HDAC6) expression and activity, and those that reflect the downstream pharmacological effects of the inhibitor.

One of the primary areas of investigation for predictive biomarkers for HDAC6 inhibitors revolves around the expression and activity level of the HDAC6 enzyme itself. Preclinical studies on various HDAC6 inhibitors have explored the correlation between HDAC6 expression in cancer cells and their sensitivity to inhibition. The underlying hypothesis is that tumors with higher levels of HDAC6 may be more dependent on its activity for survival and proliferation, and therefore more susceptible to its inhibition. For instance, in some cancer types, high HDAC6 expression has been correlated with poorer prognosis, suggesting its role as a therapeutic target nih.govproteinatlas.org.

A more sophisticated approach involves a computational, network-based algorithm to determine an "HDAC6 score." This score is calculated based on the enrichment of HDAC6 transcriptional targets in differentially expressed genes and has been shown in preclinical studies with the HDAC6 inhibitor ricolinostat to stratify the sensitivity of breast cancer cells to treatment aacrjournals.orgnih.gov. This suggests that a functional readout of HDAC6 activity may be a more robust predictor of response than protein expression alone aacrjournals.orgnih.gov.

Another important category of predictive biomarkers includes pharmacodynamic markers that confirm target engagement and downstream pathway modulation. A key substrate of HDAC6 is α-tubulin, and inhibition of HDAC6 leads to an increase in the acetylation of α-tubulin researchgate.netnih.gov. The level of acetylated α-tubulin can therefore serve as a direct indicator of the biological activity of an HDAC6 inhibitor. Preclinical research has demonstrated that treatment with HDAC6 inhibitors leads to a dose-dependent increase in acetylated α-tubulin in both cell lines and in vivo models nih.gov. This increase in tubulin acetylation can impact microtubule stability and dynamics, which is particularly relevant in the context of neurodegenerative diseases and cancer researchgate.netnih.gov.

The table below summarizes key preclinical findings on potential predictive biomarkers for the therapeutic response to HDAC6 inhibitors.

Biomarker CategorySpecific BiomarkerPreclinical FindingsRelevant Compounds
Target-Based HDAC6 Expression LevelHigh HDAC6 expression has been associated with sensitivity to HDAC6 inhibitors in some preclinical cancer models.Various HDAC6 inhibitors
HDAC6 ScoreA computational algorithm based on HDAC6 transcriptional targets successfully stratified breast cancer cell sensitivity. aacrjournals.orgnih.govRicolinostat
Pharmacodynamic Acetylated α-tubulinIncreased levels of acetylated α-tubulin following treatment serve as a direct measure of target engagement and biological activity. nih.govnih.govVarious HDAC6 inhibitors

Furthermore, the therapeutic context can influence the relevance of certain biomarkers. For example, in the setting of immunotherapy, the expression of HDAC6 has been evaluated as a predictor of response to immune checkpoint inhibitors. Some studies suggest that lower HDAC6 expression may correlate with a better response to this class of drugs nih.gov. The interplay between HDAC6 inhibition and the tumor microenvironment, including the modulation of immune cells, is an active area of research for identifying biomarkers related to combination therapies nih.govnih.govfrontiersin.org.

Future Directions and Research Gaps

Elucidation of Remaining Molecular Mechanisms

While HDAC6 is known to deacetylate key substrates like α-tubulin, HSP90, and cortactin, the full repertoire of its substrates and the detailed molecular mechanisms underlying its diverse cellular functions are still being elucidated pnas.orgnih.govmdpi.com. Further research is needed to fully characterize tissue-specific control, hormonal regulation, and the impact of oncogenic alterations on HDAC6 gene expression nih.gov. Understanding how HDAC6 inhibitors affect cell function through the regulation of non-histone protein acetylation is crucial nih.gov. For instance, the precise mechanisms by which HDAC6 regulates autophagy and NLRP3 inflammasome activation require further clarification, as its role appears to be context-dependent frontiersin.org. The complex relationship between HDAC6 and proteins like p62 in regulating autophagy also needs more investigation frontiersin.org. Additionally, while HDAC6 inhibition is known to affect protein degradation pathways like the aggresome pathway, the detailed interplay and the impact of inhibitors on these processes warrant further study frontiersin.orgpnas.orgnih.gov. The regulation of HDAC6 catalytic activity through post-translational modifications and protein-protein interactions is complex and needs further detailed examination, particularly in the context of cancer, as these factors likely influence the efficacy of inhibition mdpi.comnih.govresearchgate.net. Identifying the specific lysine (B10760008) residue(s) in HDAC6 that undergo NEDDylation and understanding the mechanism by which this modification affects HDAC6 activity are also important areas for future study frontiersin.org.

Exploration in Additional Preclinical Disease Models

Preclinical studies have demonstrated the potential of HDAC6 inhibitors in various cancer types, neurodegenerative diseases, and inflammatory conditions medchemexpress.comontosight.ainih.govbiomolther.orgijbs.comashpublications.orgfrontiersin.orgspandidos-publications.com. However, further exploration in a wider range of preclinical disease models is necessary to fully assess the therapeutic breadth of HDAC6-IN-4b and similar compounds. This includes investigating their efficacy in models of other cancers, particularly solid tumors where the effectiveness of catalytic domain inhibitors remains uncertain mdpi.comresearchgate.net. Exploring their potential in different neurodegenerative diseases beyond those already studied, such as various α-synucleinopathies, is also important frontiersin.org. Furthermore, given the role of HDAC6 in immune responses, evaluating HDAC6 inhibitors in models of various immune-related diseases and exploring their immunomodulatory effects in more detail is warranted ijbs.comfrontiersin.orgbiorxiv.org. Studies in syngeneic mouse models, as demonstrated with other HDAC6 inhibitors, can provide valuable insights into the interplay between HDAC6 inhibition and the immune microenvironment biorxiv.org. Investigating the effects of later intervention with HDAC6 inhibition, starting after the onset of disease, is also crucial for potential clinical applications frontiersin.org.

Development of Next-Generation HDAC6 Inhibitors and Degraders

While selective HDAC6 inhibitors like this compound have been developed, the development of next-generation inhibitors and degraders with improved properties is an ongoing area of research nih.govnih.gov. This includes designing compounds with enhanced isoform selectivity to minimize potential off-target effects and improve the therapeutic index pnas.orgnih.gov. Efforts are also focused on developing dual-targeting molecules that can simultaneously modulate HDAC6 and other relevant pathways to achieve synergistic effects and overcome limitations like low efficacy at clinically relevant concentrations nih.govmdpi.commdpi.com. The construction of molecular hybrid HDAC/tubulin inhibitors, for instance, represents a logical step in optimizing new-generation anticancer drugs mdpi.com. Furthermore, exploring strategies for targeted degradation of HDAC6, rather than just inhibition, could offer alternative therapeutic approaches. Optimizing the pharmacokinetic properties, such as oral bioavailability, is also essential for translating research probe compounds into clinically viable drugs ashpublications.org.

Strategies for Overcoming Potential Research Limitations

Several limitations in current research need to be addressed to advance the field of HDAC6 inhibition. One limitation is the potential for off-target effects of inhibitors, particularly at higher concentrations, which may contribute to observed cytotoxic responses mdpi.com. Future research should focus on developing highly selective inhibitors and thoroughly characterizing their target engagement and off-target activities mdpi.comfrontiersin.orgnih.gov. Discrepancies between the phenotypic responses observed with catalytic domain inhibitors and those following HDAC6 gene knockdown also highlight the need for a more sophisticated understanding of HDAC6's role and the mechanisms of inhibition mdpi.com. Research should aim to clarify whether the observed effects are solely due to catalytic inhibition or involve other functions of HDAC6 mdpi.com. Identifying biomarkers that can predict patient sensitivity to HDAC6 inhibition will be valuable for patient stratification and improving the success of clinical trials nih.govmdpi.comnih.gov. Addressing the challenges in monitoring the kinetics of onset and relief of inhibition can also provide important information for drug design and development mdpi.com.

Integration with Systems Biology and Multi-Omics Approaches

Integrating systems biology and multi-omics approaches is crucial for a comprehensive understanding of HDAC6 function and the effects of its inhibitors. Utilizing techniques such as transcriptomics, proteomics, metabolomics, and single-cell sequencing can help uncover the complex interplay between HDAC6, cellular metabolism, and various signaling pathways biorxiv.orgnih.gov. Multi-omics analysis can reveal significant enrichment of gene sets and pathways affected by HDAC6 inhibition, providing insights into its diverse biological roles biorxiv.org. Network-based algorithms can be employed to assess HDAC6 activity and potentially predict responses to HDAC6 inhibitors nih.gov. Such integrated approaches can help identify epigenomic and metabolic biomarkers for patient stratification and guide the rational design of combination therapies nih.gov. Exploring HDAC6 protein-protein interaction networks, particularly in specific disease contexts like neurological disorders, can further illuminate its regulatory mechanisms and identify potential therapeutic targets nih.gov.

Q & A

Q. What are the key structural and functional characteristics of HDAC6-IN-4b that distinguish it from other HDAC6 inhibitors?

Answer: To identify distinguishing features, researchers should:

  • Conduct a comparative analysis of this compound’s chemical structure (e.g., binding motifs, substituent groups) against other HDAC6 inhibitors using computational tools like molecular docking .
  • Validate selectivity via in vitro enzymatic assays targeting HDAC isoforms (e.g., HDAC1, HDAC6, HDAC8) to confirm specificity .
  • Review primary literature for structural-activity relationship (SAR) studies to contextualize findings .

Q. What validated assays are recommended to assess this compound’s inhibitory activity and specificity?

Answer: Methodological steps include:

  • Use fluorometric or colorimetric HDAC activity assays (e.g., Fluor-de-Lys for HDAC6) with purified recombinant HDAC isoforms .
  • Employ orthogonal assays (e.g., Western blotting for acetylated α-tubulin vs. histone H3) to confirm target engagement in cellular models .
  • Cross-validate results with HDAC6 knockout or knockdown models to rule off-target effects .

Q. How should researchers design initial dose-response studies for this compound in cellular models?

Answer:

  • Establish a logarithmic concentration range (e.g., 1 nM–100 µM) based on prior IC₅₀ data.
  • Include positive controls (e.g., Tubastatin A for HDAC6) and negative controls (DMSO vehicle).
  • Monitor cytotoxicity via parallel assays (e.g., MTT or LDH release) to differentiate HDAC6-specific effects from general toxicity .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across different disease models be systematically resolved?

Answer: Contradictions may arise due to model-specific variables. To address this:

  • Perform meta-analyses of published data, stratifying results by model type (e.g., cancer vs. neurodegenerative) and dosing regimens .
  • Replicate experiments under standardized conditions (e.g., consistent cell lines, passage numbers, assay protocols) .
  • Apply statistical re-evaluation (e.g., Bayesian analysis) to assess whether discrepancies reflect true biological variation or methodological noise .

Q. What strategies optimize this compound’s pharmacokinetic (PK) profiling for in vivo studies?

Answer: Advanced PK studies require:

  • Multi-compartment modeling to estimate absorption, distribution, metabolism, and excretion (ADME) parameters.
  • LC-MS/MS quantification of this compound and metabolites in plasma/tissue homogenates at staggered timepoints .
  • Interspecies scaling (e.g., mouse-to-human) using allometric principles to predict clinical dosing .

Q. How should researchers design experiments to investigate this compound’s synergism with other therapeutic agents?

Answer:

  • Use combinatorial dose-matrix designs (e.g., Chou-Talalay synergy assays) to quantify additive, synergistic, or antagonistic effects .
  • Apply transcriptomic or proteomic profiling (e.g., RNA-seq, phosphoproteomics) to identify pathway crosstalk .
  • Validate mechanistic hypotheses via CRISPR-Cas9 gene editing (e.g., deleting putative synergistic targets) .

Methodological and Analytical Considerations

Q. What statistical frameworks are most appropriate for analyzing this compound’s dose-dependent effects in high-throughput screens?

Answer:

  • Fit dose-response curves using nonlinear regression models (e.g., four-parameter logistic regression) .
  • Correct for multiple comparisons (e.g., Benjamini-Hochberg procedure) in large datasets to reduce false discovery rates .
  • Integrate machine learning algorithms (e.g., random forests) to identify subpopulations with heightened sensitivity .

Q. How can researchers address variability in this compound’s cellular uptake across different experimental systems?

Answer:

  • Quantify intracellular drug levels via mass spectrometry or fluorescent tagging .
  • Modulate membrane permeability using chemical adjuvants (e.g., cyclosporin A for P-glycoprotein inhibition) .
  • Compare uptake kinetics in 2D vs. 3D culture systems to assess model-dependent biases .

Data Reporting and Reproducibility

Q. What criteria should guide the inclusion of this compound data in publication-ready figures?

Answer:

  • Follow the “FAIR” principles (Findable, Accessible, Interoperable, Reusable):
    • Provide raw data (e.g., .csv files) in supplementary materials .
    • Annotate methods in detail (e.g., buffer compositions, incubation times) .
  • Use standardized visualization tools (e.g., GraphPad Prism) for dose-response curves and statistical annotations .

Q. How can researchers ensure reproducibility when testing this compound in independent laboratories?

Answer:

  • Share validated protocols via open-access repositories (e.g., protocols.io ) .
  • Distribute reference samples (e.g., this compound batches with certificates of analysis) to collaborating labs .
  • Conduct inter-laboratory ring trials to harmonize assay conditions and data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HDAC6-IN-4b
Reactant of Route 2
HDAC6-IN-4b

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.